molecular formula C11H12Cl2O2 B12116871 2-(2,4-Dichlorobenzyl)butanoic acid

2-(2,4-Dichlorobenzyl)butanoic acid

Cat. No.: B12116871
M. Wt: 247.11 g/mol
InChI Key: ALBNGCIGJZVYRT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 2,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzyl)butanoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with butanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichlorobenzyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms in the dichlorobenzyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorobenzyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzyl)butanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but differs in the functional group attached to the benzyl moiety.

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the butanoic acid moiety.

    2,4-Dichlorophenylacetic acid: Contains a similar aromatic ring with chlorine substituents but has a different side chain.

Uniqueness

2-(2,4-Dichlorobenzyl)butanoic acid is unique due to the combination of the dichlorobenzyl group with the butanoic acid moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H12Cl2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15)

InChI Key

ALBNGCIGJZVYRT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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